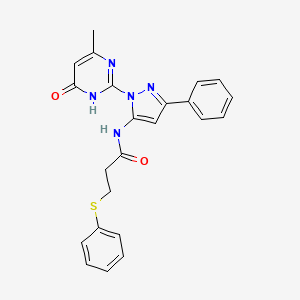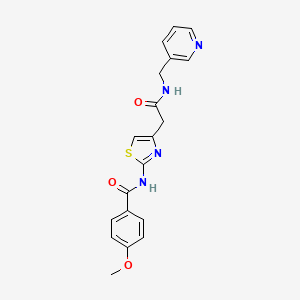
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. MQPA is a small molecule that belongs to the class of quinoline-based compounds, which have been found to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide involves binding to the active site of the target enzyme, thereby preventing its normal function. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to form a strong hydrogen bond with the amino acid residues in the active site of thrombin, which is a key enzyme in the blood clotting cascade. This interaction results in the inhibition of thrombin activity and the prevention of blood clot formation.
Biochemical and physiological effects:
In addition to its anticoagulant activity, 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit other biological effects. Studies have shown that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. This effect is thought to be due to the inhibition of enzymes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide in lab experiments is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for developing new drugs. However, one limitation is that 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds or enzymes.
Orientations Futures
There are several future directions for research on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. One area of interest is the development of new anticoagulant drugs based on 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide. Another direction is the investigation of the potential anti-cancer properties of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide and its effects on other biological processes.
Méthodes De Synthèse
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 6-methylquinoline-2-carboxylic acid with hydrazine hydrate to produce 6-methylquinoline-2-carbohydrazide. This intermediate is then reacted with 2-chloropyrazine to yield 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide.
Applications De Recherche Scientifique
6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been studied for its potential as an inhibitor of various enzymes, including thrombin, trypsin, and factor Xa. These enzymes play important roles in blood clotting and are targets for the development of anticoagulant drugs. 6-Methyl-N-quinolin-6-ylpyrazine-2-carboxamide has been found to exhibit potent inhibitory activity against these enzymes, making it a promising lead compound for the development of novel anticoagulant agents.
Propriétés
IUPAC Name |
6-methyl-N-quinolin-6-ylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCRMJYQCLIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(dimethylamino)phenyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B2908810.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2908812.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)





![2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2908821.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)
![5-(4-chlorophenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2908828.png)

![Tert-butyl N-[2-[4-(aminomethyl)-1,3-oxazol-5-yl]ethyl]carbamate;hydrochloride](/img/structure/B2908830.png)
![3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2908831.png)